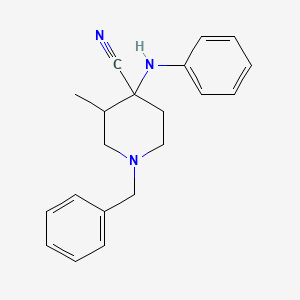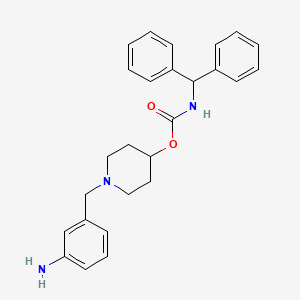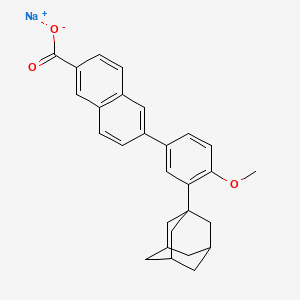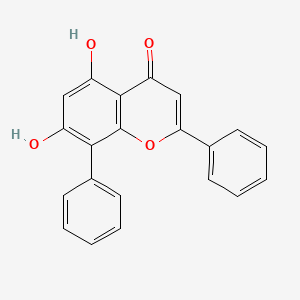
5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-ジヒドロキシ-2,8-ジフェニル-4H-1-ベンゾピラン-4-オン: は、多様な生物活性で知られるフラボノイド化合物です。これは、5位と7位にヒドロキシル基、2位と8位にフェニル基を持つベンゾピラン環構造を特徴とするフラボンファミリーに属します。この化合物は、その潜在的な治療応用と様々な生化学的プロセスにおける役割のため、非常に注目されています。
準備方法
合成経路と反応条件: 5,7-ジヒドロキシ-2,8-ジフェニル-4H-1-ベンゾピラン-4-オンの合成は、通常、適切なフェノール化合物とベンズアルデヒド誘導体の縮合を伴います。一般的な方法の1つは、クライスン・シュミット縮合反応を使用する方法であり、ここでフェノールアルデヒドが、水酸化ナトリウムや水酸化カリウムなどの塩基の存在下で、アセトフェノン誘導体と反応します。この反応は通常、エタノールまたはメタノール溶媒中で高温で行われ、フラボノイド構造の形成を促進します。
工業生産方法: この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。このプロセスは、より高い収率と純度を達成するように最適化されており、最終製品が要求される仕様を満たすことを保証するために、再結晶やクロマトグラフィーなどの複数の精製ステップが含まれることがよくあります。
化学反応の分析
反応の種類:
酸化: 5,7-ジヒドロキシ-2,8-ジフェニル-4H-1-ベンゾピラン-4-オンは酸化反応を起こす可能性があり、通常は過酸化水素や過マンガン酸カリウムなどの試薬を伴います。これらの反応は、キノンや他の酸化誘導体の生成につながる可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができ、ジヒドロフラボノイド誘導体の生成につながります。
置換: 5位と7位のヒドロキシル基は、ヨウ化メチルや無水酢酸などの試薬を使用して、メチル化やアセチル化などの置換反応に関与できます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ヨウ化メチル、無水酢酸、およびその他のアルキル化またはアシル化剤。
主な生成物:
酸化: キノンおよびその他の酸化誘導体。
還元: ジヒドロフラボノイド誘導体。
置換: メチル化またはアセチル化されたフラボノイド誘導体。
科学的研究の応用
化学: 化学において、5,7-ジヒドロキシ-2,8-ジフェニル-4H-1-ベンゾピラン-4-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、様々な化学的修飾を可能にし、有機合成において貴重な中間体となっています。
生物学: この化合物は、細胞を酸化ストレスから保護するのに役立つ抗酸化特性について研究されてきました。また、抗炎症剤としての可能性も示しており、炎症性疾患の治療におけるさらなる研究の候補となっています。
医学: 医学では、5,7-ジヒドロキシ-2,8-ジフェニル-4H-1-ベンゾピラン-4-オンは、抗癌、抗ウイルス、神経保護活性をはじめとする、その潜在的な治療効果について調査されてきました。様々な生物学的経路を調節する能力は、薬物開発において有望な化合物となっています。
産業: 産業部門では、この化合物は、その抗酸化と抗炎症特性のために、化粧品やスキンケア製品の処方に使用することができます。また、食品産業では、天然の保存料としての用途が見られるかもしれません。
作用機序
5,7-ジヒドロキシ-2,8-ジフェニル-4H-1-ベンゾピラン-4-オンの作用機序は、様々な分子標的や経路との相互作用を伴います。それは、フリーラジカルを消去し、酸化ストレスを軽減することで、抗酸化剤として作用することができます。さらに、シクロオキシゲナーゼやリポキシゲナーゼなどの炎症に関与する酵素の活性を阻害することで、抗炎症効果を発揮する可能性があります。この化合物がNF-κB経路などのシグナル伝達経路を調節する能力は、その生物学的活性にさらに貢献しています。
類似化合物との比較
類似化合物:
ゲニステイン: 5,7-ジヒドロキシ-3-(4-ヒドロキシフェニル)-4H-1-ベンゾピラン-4-オン
ナリンゲニン: 2,3-ジヒドロ-5,7-ジヒドロキシ-2-(4-ヒドロキシフェニル)-4H-1-ベンゾピラン-4-オン
ピノセムブリン: 2,3-ジヒドロ-5,7-ジヒドロキシ-2-フェニル-4H-1-ベンゾピラン-4-オン
比較: これらの化合物はすべて、類似のフラボノイド構造を共有していますが、5,7-ジヒドロキシ-2,8-ジフェニル-4H-1-ベンゾピラン-4-オンは、2位と8位に2つのフェニル基が存在するため、ユニークです。この構造上の特徴は、その独特の生物学的活性と潜在的な治療応用の一因となる可能性があります。例えば、ゲニステインはエストロゲン活性で知られていますが、ナリンゲニンとピノセムブリンは抗酸化と抗炎症特性で知られています。5,7-ジヒドロキシ-2,8-ジフェニル-4H-1-ベンゾピラン-4-オンのユニークな置換パターンは、異なる薬理学的プロファイルと応用につながる可能性があります。
特性
CAS番号 |
190973-06-9 |
|---|---|
分子式 |
C21H14O4 |
分子量 |
330.3 g/mol |
IUPAC名 |
5,7-dihydroxy-2,8-diphenylchromen-4-one |
InChI |
InChI=1S/C21H14O4/c22-15-11-16(23)20-17(24)12-18(13-7-3-1-4-8-13)25-21(20)19(15)14-9-5-2-6-10-14/h1-12,22-23H |
InChIキー |
RGLIOSJKHPSHPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid](/img/structure/B12294029.png)


![Tert-butyl 3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12294045.png)
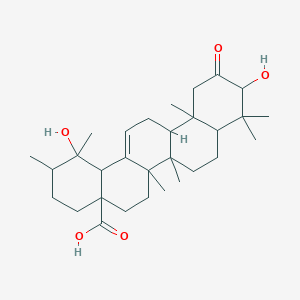

![[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294079.png)
![[4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12294093.png)
![1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid](/img/structure/B12294096.png)
![(4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12294099.png)
